molecular formula C24H30FN7O B1683944 (1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 871357-89-0

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B1683944
CAS No.: 871357-89-0
M. Wt: 451.5 g/mol
InChI Key: KSOVGRCOLZZTPF-PEVOYICTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cenisertib (AS-703569) is a multi-kinase inhibitor targeting Aurora kinases (Aurora-A/B), ABL1, AKT, STAT5, and FLT3 . Its mechanism involves disrupting cell cycle progression by inhibiting Aurora kinases, which are critical for mitotic spindle formation and chromosomal segregation. Overexpression of these kinases is associated with tumorigenesis, making Cenisertib a candidate for cancer therapy. Preclinical studies demonstrated its efficacy in suppressing tumor growth in pancreatic, breast, colon, ovarian, and lung cancers, as well as leukemia xenograft models . Clinically, Cenisertib has been tested in Phase I trials for solid tumors and hematological malignancies. In acute myeloid leukemia (AML), it achieved a 2.7% complete remission (CR) rate, though adverse events such as neutropenia, infections, and sepsis were common . Its broad kinase inhibition profile, however, may contribute to off-target effects, as observed in plant studies where it non-specifically inhibited FERONIA kinase homologs .

Properties

Key on ui mechanism of action

R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6).

CAS No.

871357-89-0

Molecular Formula

C24H30FN7O

Molecular Weight

451.5 g/mol

IUPAC Name

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21?/m1/s1

InChI Key

KSOVGRCOLZZTPF-PEVOYICTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C

Appearance

Solid powder

Other CAS No.

871357-89-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R763;  R 763;  R-763;  AS703569;  AS-703569;  AS 703569;  MSC1992371A;  Cenisertib.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cenisertib is synthesized through a multi-step chemical process. The synthesis involves the formation of a bicyclic core structure, followed by the introduction of various functional groups to achieve the final compound. The key steps include:

Industrial Production Methods

Industrial production of Cenisertib involves optimizing the synthetic route to achieve high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

Cenisertib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of Cenisertib, which can have different biological activities and properties .

Scientific Research Applications

Cenisertib has a wide range of scientific research applications, including:

Mechanism of Action

Cenisertib exerts its effects by selectively binding to and inhibiting Aurora kinases A, B, and C. This inhibition disrupts the mitotic spindle activity, blocking cell division and leading to cell death (apoptosis). The compound also inhibits other kinases involved in cell survival and proliferation, such as FLT3, BCR-ABL1, and JAK2 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tozasertib (Merck Sharp & Dohme Corp.)

  • Targets : Aurora-A/B .
  • CRs observed in leukemia trials, similar to Cenisertib .
  • Adverse Events : Neutropenia and herpes zoster reactivation at a maximum tolerated dose (MTD) of 64 mg/m² .

BI-847325 (Boehringer Ingelheim)

  • Targets : Aurora kinases and MEK1/2 .
  • Clinical Efficacy: 45% stable disease in solid tumors; 1.4% partial response in esophageal squamous cell carcinoma .
  • Adverse Events : Gastrointestinal toxicity (vomiting, diarrhea) and hematological effects (neutropenia, thrombocytopenia) .
  • Differentiation : Dual inhibition of Aurora and MEK pathways may enhance efficacy in RAS-mutated cancers but increases toxicity risks.

AT9283 (Astex Pharmaceuticals)

  • Targets : Aurora-A/B .
  • Clinical Efficacy: No CRs or partial responses in AML/myelofibrosis trials; modest activity in solid tumors .
  • Adverse Events : Febrile neutropenia and wound infections at MTD of 47 mg/m²/day .

Barasertib (AZD1152)

  • Targets : Aurora-B selective inhibitor .
  • Clinical Efficacy : Higher CR rates in AML (21.4%) when combined with cytarabine vs. Cenisertib’s 2.7% CR .
  • Adverse Events : Similar hematological toxicity profile but better tolerated in combination regimens .

Table 1: Comparative Overview of Aurora Kinase Inhibitors

Compound Targets CR Rate (Leukemia) Stable Disease (Solid Tumors) Key Adverse Events Specificity
Cenisertib Aurora-A/B, ABL1, STAT5 2.7% Not reported Neutropenia, sepsis, infections Low (broad kinase inhibition)
Tozasertib Aurora-A/B CRs observed 44.4% Neutropenia, herpes zoster Moderate
BI-847325 Aurora, MEK1/2 N/A 45% GI toxicity, neutropenia Dual-target
AT9283 Aurora-A/B 0% 45% Febrile neutropenia Moderate
Barasertib Aurora-B 21.4% (combo) Not reported Neutropenia, fatigue High (Aurora-B selective)

Specificity and Off-Target Effects

Cenisertib’s multi-kinase activity distinguishes it from selective Aurora inhibitors. While this broad inhibition may enhance efficacy in heterogeneous tumors, it increases off-target risks. For example:

  • FERONIA Kinase Inhibition: Cenisertib non-specifically inhibited FER homologs in plants (88% inhibition rate vs. 55% for reversine), suggesting similar promiscuity in human kinases .
  • STAT5 and FLT3 Inhibition : Unlike Tozasertib or Barasertib, Cenisertib’s STAT5/FLT3 blockade may benefit FLT3-ITD+ AML but exacerbate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 2
(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.